REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:11]([F:14])([F:13])[F:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[N:9]O>C(O)(=O)C.[Zn]>[F:1][C:2]1[C:3]([C:11]([F:13])([F:14])[F:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][NH2:9]
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Name
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3-fluoro-2-trifluoromethyl-pyridine-4-carbaldehyde oxime
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Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1C=NO)C(F)(F)F
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a 0.45 microns
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The colored oily residue was partitioned between CH2Cl2 and 1N HCl
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with CH2Cl2
|
Type
|
ADDITION
|
Details
|
by adding a saturated aqueous NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
the resulting white suspension was extracted four times with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The combined organics were dried (phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |